3-Fluoro-4-(methylthio)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUGRANLNUATJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 4 Methylthio Benzoic Acid
Approaches for Regioselective Introduction of the Fluoro Group
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoroarene Synthesis
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of fluoroarenes. This reaction typically involves the displacement of a leaving group, often a nitro or another halide group, by a nucleophile. In the context of synthesizing molecules with fluorine substituents, SNAr reactions are particularly useful. walisongo.ac.idbeilstein-journals.org The presence of an activating group, such as a nitro or carbonyl group, in a position ortho or para to the leaving group facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
While specific SNAr routes for the direct synthesis of 3-Fluoro-4-(methylthio)benzoic acid are not extensively detailed in the provided search results, the general principles of SNAr are highly relevant. For instance, a plausible synthetic approach could involve a starting material where a suitable leaving group is present at the 4-position of a 3-fluorobenzoic acid derivative. The methylthio group could then be introduced via nucleophilic substitution using a methylthiolate salt. The efficiency of such a reaction would be influenced by the nature of the leaving group, the solvent, and the reaction temperature. walisongo.ac.id Research has shown that in dimethyl sulfoxide (B87167), SNAr reactions can be completed in as little as 30 minutes. walisongo.ac.id
It is also conceivable to perform the SNAr reaction on a precursor to the benzoic acid. For example, starting with a compound like 4-bromo-2-fluorotoluene, one could first introduce the methylthio group via an SNAr-type reaction or a metal-catalyzed cross-coupling reaction, followed by oxidation of the methyl group to a carboxylic acid. Another approach involves the reaction of unprotected ortho-fluoro or methoxy (B1213986) benzoic acids with organolithium or Grignard reagents to displace the ortho group. researchgate.net
Carboxylic Acid Functionalization and Formation Strategies
The introduction and manipulation of the carboxylic acid group are critical steps in the synthesis of this compound. Various strategies can be employed, ranging from direct synthesis to the transformation of other functional groups.
Direct Synthesis of the Benzoic Acid Core
The direct synthesis of the benzoic acid core can be achieved through methods like the Grignard reaction. For example, a suitable aryl halide, such as a brominated precursor, can be converted into a Grignard reagent, which is then reacted with carbon dioxide to form the corresponding carboxylic acid. prepchem.com This method is a classic and reliable way to introduce the carboxyl group onto an aromatic ring.
Another direct approach involves the oxidation of a methyl group already present on the aromatic ring. For instance, 3-fluoro-4-methylbenzoic acid can be synthesized from 2-fluoro-4-bromotoluene. This involves forming a Grignard reagent and reacting it with carbon dioxide. prepchem.com
Tandem Reaction Sequences Leading to Benzoic Acid Derivatives
In many synthetic routes, the benzoic acid functionality is the result of a multi-step sequence. These tandem reactions often involve the protection and deprotection of functional groups or a series of transformations to build the desired molecule. For example, a synthetic pathway might involve the esterification of a precursor acid, followed by other modifications on the aromatic ring, and finally, hydrolysis of the ester to reveal the carboxylic acid. prepchem.com
Oxidative Deprotection Protocols Affording Benzoic Acids
In some synthetic strategies, a protected form of the carboxylic acid or a precursor functional group is used, which is later converted to the final acid. Oxidative deprotection is a key method in this regard. For example, benzyl (B1604629) ethers can be used as protecting groups for alcohols, which can later be oxidatively cleaved to form benzoic acids under mild conditions using reagents like ozone or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org Nitroxyl radicals in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can also effectively deprotect benzyl groups. researchgate.net This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgresearchgate.net
The direct oxidation of benzylic C-H bonds to carboxylic acids is another powerful strategy. Metal-free, organocatalytic systems have been developed for this purpose, utilizing oxygen as the oxidant. researchgate.net
Green Chemistry Principles Applied to the Synthesis of Fluoro-Thiobenzoic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iaph.in These principles are increasingly being applied to the synthesis of complex organic molecules like fluoro-thiobenzoic acids.
Development of Environmentally Benign Synthetic Pathways
The development of environmentally benign synthetic pathways focuses on several key areas, including the use of greener solvents, catalysts, and reagents, as well as improving reaction efficiency to minimize waste. iaph.inrsc.org For the synthesis of compounds like this compound, this could involve several approaches.
One area of focus is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. rsc.org Efficient one-step syntheses of related heterocyclic compounds have been demonstrated in water, highlighting its potential as a green solvent. rsc.org
The use of recyclable catalysts is another important aspect of green chemistry. nih.gov For example, polymer-supported catalysts can be used for various transformations and then easily recovered and reused, reducing waste and cost. nih.gov Similarly, the use of recyclable hypervalent iodine(III) reagents for alcohol oxidation offers an environmentally friendly alternative to traditional heavy metal oxidants. organic-chemistry.org
Furthermore, minimizing the number of synthetic steps and maximizing atom economy are central to green synthesis. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, can significantly reduce solvent usage and waste generation.
Advanced Reactivity and Transformation Studies of 3 Fluoro 4 Methylthio Benzoic Acid
Electrophilic Aromatic Substitution Reactivity of the Aromatic Ring
The outcome of electrophilic aromatic substitution (EAS) on the 3-Fluoro-4-(methylthio)benzoic acid ring is governed by the interplay of the directing effects of the existing substituents.
Directing Effects and Regioselectivity Induced by Fluoro and Methylthio Groups
The fluorine atom and the methylthio group exert competing electronic effects that influence the position of incoming electrophiles.
Fluorine: As a halogen, fluorine is an ortho-, para-director, but it is also a deactivating group. libretexts.org This is due to a combination of its strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its ability to donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com
Methylthio Group (-SCH₃): The methylthio group is an activating group and an ortho-, para-director. masterorganicchemistry.com Its sulfur atom can donate a lone pair of electrons into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. organicchemistrytutor.com
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing nature. youtube.com
Considering the positions on the ring relative to the existing substituents, the directing effects can be summarized as follows:
| Position | Directed by | Effect |
| 2 | Fluoro (ortho), Methylthio (ortho) | Activated by -SCH₃, Deactivated by -F and -COOH |
| 5 | Fluoro (para), Carboxylic Acid (meta) | Activated by -SCH₃ (via resonance), Deactivated by -F and -COOH |
| 6 | Methylthio (para), Fluoro (meta) | Activated by -SCH₃, Deactivated by -F and -COOH |
The interplay of these effects suggests that electrophilic substitution is most likely to occur at the positions ortho and para to the activating methylthio group, which are positions 2 and 6. However, the deactivating nature of the fluorine and carboxylic acid groups will generally make the ring less reactive towards EAS compared to benzene (B151609). libretexts.org The precise regioselectivity would likely depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Mechanistic Investigations of Electrophilic Aromatic Attack
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.comorganicchemistrytutor.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. organicchemistrytutor.com
The attack of an electrophile (E⁺) at the various positions of this compound would lead to different sigma complexes. The stability of these intermediates is influenced by the ability of the substituents to delocalize the positive charge.
Attack at C-2 (ortho to -F and -SCH₃): The positive charge can be delocalized onto the sulfur atom of the methylthio group through resonance, providing significant stabilization. The fluorine atom can also contribute to stabilization through resonance, although its inductive effect is destabilizing.
Attack at C-5 (para to -F): The positive charge can be delocalized onto the sulfur atom, but to a lesser extent than in the C-2 attack. The para-fluoro group can also participate in resonance stabilization.
Attack at C-6 (para to -SCH₃): The positive charge can be effectively delocalized by the para-methylthio group through resonance.
The formation of the most stable sigma complex will correspond to the lowest activation energy and therefore the major product. youtube.com Given the strong activating and resonance-donating ability of the methylthio group, attack at positions 2 and 6, which are ortho and para to it, are expected to be the most favorable pathways.
Nucleophilic Aromatic Substitution Reactivity of the Aromatic Ring
Nucleophilic aromatic substitution (SNA) on this compound is a plausible transformation, particularly involving the fluorine atom as a leaving group.
Evaluation of Fluorine as a Leaving Group in SNAr Processes
In nucleophilic aromatic substitution reactions that proceed through an addition-elimination mechanism (the SₙAr mechanism), the nature of the leaving group is a crucial factor. Counterintuitively, fluoride (B91410) is often a better leaving group than other halogens in activated SₙAr reactions. stackexchange.comlibretexts.orgnih.gov
The rate-determining step in many SₙAr reactions is the initial attack of the nucleophile to form a negatively charged intermediate called a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine has a strong inductive electron-withdrawing effect, which stabilizes this anionic intermediate and lowers the activation energy of the first step. stackexchange.com Since the loss of the leaving group is typically a fast step, the ability of fluorine to stabilize the intermediate outweighs its poorer leaving group ability in the traditional sense. stackexchange.com
Activation and Stabilization by Electron-Withdrawing Substituents
The SₙAr mechanism is highly favored when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction.
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a variety of transformations to produce other functional groups, which is a common strategy in the synthesis of more complex molecules.
Common interconversions include:
Esterification: Carboxylic acids can be converted to esters by reacting them with an alcohol in the presence of an acid catalyst. youtube.com For example, reaction with methanol (B129727) would yield methyl 3-fluoro-4-(methylthio)benzoate. youtube.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol and subsequent elimination of water. libretexts.org
Amide Formation: The carboxylic acid can be converted into an amide. This is often achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. libretexts.orgnih.gov The direct reaction of a carboxylic acid with an amine is also possible but often requires high temperatures or the use of coupling agents. libretexts.orgresearchgate.net
Reduction to an Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.orgyoutube.com Borane (BH₃) is another effective reagent for this transformation and can be more selective than LiAlH₄. libretexts.org
Conversion to Acid Chloride: The carboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.org This is a key step for activating the carboxylic acid towards reaction with various nucleophiles. libretexts.orgnih.gov
The following table summarizes some of these potential transformations:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Methanol, H⁺ catalyst | Methyl 3-fluoro-4-(methylthio)benzoate | Esterification |
| This compound | 1. SOCl₂ 2. Amine (R-NH₂) | N-Alkyl-3-fluoro-4-(methylthio)benzamide | Amide Formation |
| This compound | 1. LiAlH₄ 2. H₃O⁺ | (3-Fluoro-4-(methylthio)phenyl)methanol | Reduction |
| This compound | SOCl₂ | 3-Fluoro-4-(methylthio)benzoyl chloride | Acid Chloride Formation |
Esterification Reactions and Derivatives Formation
Esterification of this compound can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
Another effective method involves the use of thionyl chloride to convert the benzoic acid into its more reactive acyl chloride derivative, which then readily reacts with an alcohol to form the corresponding ester. This two-step approach is often preferred for its high yields and the fact that the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed.
A milder alternative for esterification involves the use of N-bromosuccinimide (NBS) as a catalyst. This method is notable for being metal-free and tolerant of air and moisture, allowing for a simpler synthetic and isolation procedure. The reaction proceeds under neat conditions at elevated temperatures.
| Reaction | Reagents and Conditions | Product | Key Features |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Methyl or Ethyl 3-fluoro-4-(methylthio)benzoate | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |
| Acyl Chloride Formation & Esterification | 1. SOCl₂, heat 2. Alcohol | Corresponding Ester | High yield; gaseous byproducts are easily removed. |
| NBS-Catalyzed Esterification | Alcohol, cat. NBS, 70°C | Corresponding Ester | Metal-free; air and moisture tolerant. |
Amidation and Other Carboxyl Derivatization Pathways
The synthesis of amides from this compound can be accomplished through direct condensation with an amine. This reaction typically requires a coupling agent or catalyst to facilitate the formation of the amide bond. youtube.com Titanium-based catalysts, such as titanium(IV) chloride (TiCl₄) and titanium(IV) fluoride (TiF₄), have proven effective for the direct amidation of carboxylic acids. nih.govnih.gov These reactions are generally performed in a suitable solvent like pyridine (B92270) or toluene (B28343) at elevated temperatures. nih.govnih.gov
The general mechanism involves the activation of the carboxylic acid by the titanium catalyst, followed by nucleophilic attack of the amine to form the amide and water. The reaction is applicable to a wide range of primary and secondary amines.
Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride, as mentioned in the esterification section. The resulting 3-fluoro-4-(methylthio)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the desired amide. This method is often advantageous due to its high efficiency and the broad scope of amines that can be used.
| Reaction | Reagents and Conditions | Intermediate/Product | Key Features |
| Direct Amidation (TiCl₄) | Amine, TiCl₄, Pyridine, 85°C | N-substituted 3-fluoro-4-(methylthio)benzamide | Direct one-pot synthesis. nih.gov |
| Direct Amidation (TiF₄) | Amine, cat. TiF₄, Toluene, reflux | N-substituted 3-fluoro-4-(methylthio)benzamide | Catalytic method with good yields. nih.gov |
| Amidation via Acyl Chloride | 1. SOCl₂ 2. Amine | 3-Fluoro-4-(methylthio)benzoyl chloride | Highly reactive intermediate, suitable for a wide range of amines. |
Reduction of the Carboxylic Acid to Alcohol
The reduction of the carboxylic acid group in this compound to the corresponding primary alcohol, (3-fluoro-4-(methylthio)phenyl)methanol, requires a potent reducing agent. While catalytic hydrogenation can reduce aromatic rings under forcing conditions, it is possible to selectively reduce other functional groups under milder conditions. libretexts.org For instance, a common strategy to obtain primary alkylbenzenes is through Friedel-Crafts acylation followed by reduction of the resulting ketone, which can be achieved with reagents like a zinc-mercury amalgam in hydrochloric acid (Clemmensen reduction) or hydrazine (B178648) and a strong base at high temperatures (Wolff-Kishner reduction). youtube.com
However, for the direct reduction of a carboxylic acid, stronger reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation, though it is unselective and will reduce many other functional groups. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that shows greater chemoselectivity for carboxylic acids over some other reducible functional groups. The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule. Given the presence of the methylthio group, which can be sensitive to certain reagents, careful selection of the reducing conditions is crucial.
| Transformation | Reagents and Conditions | Product | Notes |
| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₂O workup | (3-Fluoro-4-(methylthio)phenyl)methanol | Powerful, unselective reducing agent. |
| Reduction to Alcohol | 1. BH₃·THF 2. H₂O workup | (3-Fluoro-4-(methylthio)phenyl)methanol | More chemoselective for carboxylic acids. |
Redox Chemistry of the Methylthio Group
The methylthio group (-SCH₃) is a versatile functional group that can participate in various redox reactions. Its sulfur atom can be oxidized to higher oxidation states or be involved in reductive cleavage processes.
Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The choice of oxidizing agent and reaction conditions determines the final oxidation state.
For the preparation of the sulfoxide, 3-fluoro-4-(methylsulfinyl)benzoic acid, a controlled oxidation is required to prevent over-oxidation to the sulfone. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
To obtain the sulfone, 3-fluoro-4-(methylsulfonyl)benzoic acid, stronger oxidizing conditions or an excess of the oxidizing agent is used. sigmaaldrich.comsigmaaldrich.com For example, reacting the starting material with an excess of hydrogen peroxide in acetic acid at elevated temperatures will typically yield the sulfone. Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be used for this purpose.
| Target Product | Reagents and Conditions | Oxidation State of Sulfur |
| 3-Fluoro-4-(methylsulfinyl)benzoic acid | 1 eq. H₂O₂ in Acetic Acid, or m-CPBA at low temp. | +2 (Sulfoxide) |
| 3-Fluoro-4-(methylsulfonyl)benzoic acid | Excess H₂O₂ in Acetic Acid, heat; or KMnO₄ | +4 (Sulfone) |
Reductive Transformations and Related Processes
The methylthio group is generally stable to many reducing conditions. However, under specific catalytic systems, the C-S bond can be cleaved. Nickel-catalyzed reactions with Grignard reagents have been shown to replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org This type of reductive desulfurization could potentially be applied to this compound, offering a pathway to remove the methylthio group and introduce other substituents. The reaction typically employs a nickel catalyst, such as NiCl₂(dppp), and a Grignard reagent.
Another aspect of reductive transformation involves the use of the methylthiomethyl (MTM) ether as a protecting group for alcohols, which can be cleaved under specific reductive conditions. wikipedia.org While not directly a transformation of the methylthio group on the aromatic ring, it highlights the utility of the C-S bond in synthetic strategies.
Single-Electron Reducing Agent Behavior
Aryl sulfides can participate in single-electron transfer (SET) processes. The methylthio group in this compound can act as an electron donor under certain conditions, leading to the formation of a radical cation. The oxidation of aryl sulfides by nonheme iron(IV)-oxo complexes, for instance, has been shown to proceed via an electron transfer-oxygen rebound mechanism. nih.gov
Furthermore, photoinduced, copper-catalyzed cross-coupling reactions of thiols with aryl halides are proposed to involve a single-electron transfer pathway. thieme-connect.com The ability of the aryl sulfide (B99878) to engage in SET is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing fluorine atom and carboxylic acid group on the ring would modulate the electron-donating ability of the methylthio group. The study of such SET reactions can provide insights into the electronic properties and reactivity of this compound in radical-mediated transformations. rsc.org
Functionalization of Peripheral Sites and Late-Stage Derivatization
Late-stage functionalization is a powerful strategy in chemical synthesis, allowing for the modification of complex molecules at a late point in their synthetic sequence. This approach is particularly valuable for creating libraries of related compounds, or analogs, for structure-activity relationship (SAR) studies. For a molecule like this compound, with its distinct fluoro, methylthio, and carboxylic acid functional groups, several peripheral sites are available for modification. These include the methyl group of the thioether, the aromatic C-H bonds on the benzene ring, and the potential for replacement or modification of existing substituents.
Design of Analogs for Structure-Activity Relationship Studies (Chemical Perspective)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing analogs of a lead compound and evaluating them for biological activity to understand which parts of the molecule are crucial for its function. For this compound, a systematic SAR study would involve the independent and combined modification of its three key regions: the carboxylic acid, the fluoro substituent, and the methylthio group.
The design of such analogs follows established principles of medicinal chemistry:
Modification of the Carboxylic Acid: The carboxylic acid is a key hydrogen-bonding group and can be converted into various other functionalities to probe its role in target binding. Common modifications include esterification to modulate lipophilicity and cell permeability, or conversion to amides to introduce new hydrogen bond donors and vectors for further substitution.
Modification of the Fluoro Group: The fluorine atom influences the electronic properties (as a strong electron-withdrawing group) and metabolic stability of the ring. It can be moved to other positions on the ring (e.g., position 2, 5, or 6) to assess the impact of its location, or it can be replaced with other halogens (Cl, Br) or small electron-withdrawing (e.g., CN) or electron-donating (e.g., OCH₃) groups to evaluate the importance of its electronic contribution.
Modification of the Methylthio Group: The sulfur atom and its methyl substituent offer several avenues for modification. The sulfur can be oxidized to a sulfoxide or a sulfone, which dramatically increases polarity and hydrogen bonding capability. The methyl group itself can be extended (e.g., to an ethyl or propyl group) or replaced entirely.
Below is a table of hypothetical analogs designed to explore the SAR of this compound.
Table 1: Hypothetical Analogs for SAR Studies
| Modification Site | Original Functional Group | Proposed Analog Functional Group | Rationale for Modification |
|---|---|---|---|
| Carboxylic Acid | -COOH | -COOCH₃ (Methyl Ester) | Increase lipophilicity, test for ester prodrug strategy. |
| Carboxylic Acid | -COOH | -CONH₂ (Primary Amide) | Replace H-bond acceptor with donor/acceptor, alter polarity. |
| Fluoro Substituent | 3-Fluoro | 2-Fluoro or 5-Fluoro | Probe positional importance of the fluorine atom. |
| Fluoro Substituent | 3-Fluoro | 3-Chloro | Evaluate effect of a larger, less electronegative halogen. |
| Methylthio Group | -SCH₃ | -S(O)CH₃ (Sulfoxide) | Increase polarity and hydrogen bond accepting capacity. |
| Methylthio Group | -SCH₃ | -S(O)₂CH₃ (Sulfone) | Further increase polarity, probe steric and electronic effects. |
Selective Functionalization of the Methyl Group
The methyl group of the 4-(methylthio) substituent is a primary site for selective functionalization. Its position adjacent to the sulfur atom (a benzylic-like position) makes it susceptible to specific chemical transformations that can introduce new functionalities without altering the core aromatic structure.
Oxidation: The most common functionalization of a thioether like the methylthio group is oxidation. Treatment with controlled oxidizing agents can selectively convert the sulfide to a sulfoxide and subsequently to a sulfone. researchgate.net These transformations significantly alter the electronic and physical properties of the molecule.
Sulfoxide Formation: Using mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures allows for the selective oxidation to the corresponding methylsulfinyl derivative, 3-Fluoro-4-(methylsulfinyl)benzoic acid. This introduces a chiral center at the sulfur atom and a polar, hydrogen-bond-accepting group.
Sulfone Formation: Employing stronger oxidizing conditions, such as excess m-CPBA or potassium permanganate (KMnO₄), can further oxidize the sulfide or sulfoxide to the sulfonyl derivative, 3-Fluoro-4-(methylsulfonyl)benzoic acid. youtube.com The sulfone group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.
Halogenation: The benzylic-like hydrogens on the methyl group can be replaced by halogens via radical halogenation. libretexts.org Reagents like N-bromosuccinimide (NBS), often initiated by light or a radical initiator, can be used to introduce a bromine atom, yielding 4-(bromomethylthio)-3-fluorobenzoic acid. gla.ac.uk This brominated intermediate is a versatile building block for introducing a wide range of other functional groups via nucleophilic substitution reactions.
Table 2: Products of Selective Methyl Group Functionalization
| Starting Material | Reagent(s) | Product Name | Key Transformation |
|---|---|---|---|
| This compound | H₂O₂ or m-CPBA (1 equiv.) | 3-Fluoro-4-(methylsulfinyl)benzoic acid | Sulfide to Sulfoxide Oxidation |
| This compound | KMnO₄ or m-CPBA (>2 equiv.) | 3-Fluoro-4-(methylsulfonyl)benzoic acid | Sulfide to Sulfone Oxidation |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for modifying aromatic rings without the need for pre-installed activating groups. mdpi.com In this compound, the benzene ring has three available C-H bonds at positions 2, 5, and 6. The regioselectivity of any C-H functionalization reaction would be determined by the combined directing effects of the existing substituents.
The -COOH group is a meta-director.
The -F atom is a weak ortho-, para-director but is deactivating.
The -SCH₃ group is a strong ortho-, para-director.
The interplay of these effects makes predicting the outcome complex. However, directed C-H activation strategies, where a catalyst is guided to a specific C-H bond by a directing group, offer a path to controlled functionalization. The carboxylic acid is a well-known directing group for ortho C-H functionalization. nih.gov Therefore, palladium-catalyzed reactions could potentially introduce new substituents at the C-2 or C-6 positions. For instance, C-H arylation could be used to install new phenyl groups, creating biaryl structures. Lithiation of thioanisole (B89551) at the ortho position is also a known transformation, suggesting that the C-5 position could be a potential site for functionalization. nih.gov
Table 3: Potential C-H Functionalization Methodologies and Products
| Position | Methodology | Potential Reagents | Hypothetical Product |
|---|---|---|---|
| C-2 | Carboxylic acid-directed C-H arylation | Aryl halide, Pd catalyst | 2-Aryl-3-fluoro-4-(methylthio)benzoic acid |
| C-5 | Thioether-directed C-H lithiation/functionalization | n-BuLi, then electrophile (e.g., I₂) | 3-Fluoro-5-iodo-4-(methylthio)benzoic acid |
Trifluoromethylation of Benzoic Acid Derivatives
The trifluoromethyl (-CF₃) group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Introducing a -CF₃ group onto the scaffold of this compound could be achieved through several modern synthetic methods.
One plausible strategy involves converting an existing functional group into a trifluoromethyl group. For example, if an analog with an amino group (e.g., 5-amino-3-fluoro-4-(methylthio)benzoic acid) were synthesized, it could undergo a Sandmeyer-type trifluoromethylation . organic-chemistry.orgnih.gov This reaction involves the conversion of the amine to a diazonium salt, which is then treated with a copper catalyst and a trifluoromethyl source like TMSCF₃ (the Ruppert-Prakash reagent) to yield the trifluoromethylated product. organic-chemistry.orgnih.gov
Another approach is the direct trifluoromethylation of the carboxylic acid itself to form an aryl trifluoromethyl ketone. organic-chemistry.orgacs.orgnih.gov While this sacrifices the carboxylic acid, it provides access to another important class of compounds. This transformation can be achieved using reagents like TMSCF₃ in the presence of an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA). acs.org
Finally, direct C-H trifluoromethylation of the aromatic ring is a cutting-edge technique, although achieving high regioselectivity on a complex substrate can be challenging. nsf.gov
Table 4: Potential Trifluoromethylation Strategies and Products
| Starting Material Type | Reaction Name | Key Reagents | Potential Product Class |
|---|---|---|---|
| Amino-substituted analog | Sandmeyer Trifluoromethylation | 1. NaNO₂, H⁺ 2. Cu catalyst, TMSCF₃ | Trifluoromethyl-substituted benzoic acid |
| This compound | Decarboxylative Trifluoromethylation | TMSCF₃, TFAA | Aryl trifluoromethyl ketone |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-Fluoro-4-(methylthio)benzoic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide crucial information.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating nature of the methylthio group.
Expected ¹H NMR Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | > 10 | Singlet (broad) | - |
| Ar-H (adjacent to COOH and F) | 7.8 - 8.2 | Doublet of doublets | ~8 Hz (ortho), ~2 Hz (meta) |
| Ar-H (adjacent to F) | 7.2 - 7.6 | Doublet | ~8 Hz (ortho) |
| Ar-H (adjacent to S-CH₃) | 7.0 - 7.4 | Doublet | ~8 Hz (ortho) |
The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The proton ortho to the carboxylic acid and meta to the fluorine would likely appear as the most downfield aromatic signal. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with solvent and concentration.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached functional groups. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Expected ¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 165 - 175 |
| C-F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| C-COOH | 130 - 140 |
| C-S | 135 - 145 |
| Aromatic CH | 115 - 130 |
The direct coupling of the fluorine to a carbon atom is a key diagnostic feature in the ¹³C NMR spectrum, resulting in a large splitting of that carbon's signal. Other aromatic carbons will also show smaller couplings to fluorine.
Advanced NMR Techniques (e.g., 2D NMR, Fluorine NMR)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. ¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. The coupling patterns observed in the ¹⁹F spectrum would also help to confirm the assignments made from the ¹H and ¹³C spectra.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the functional groups present.
Expected FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl) | 2850 - 3000 |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1100 - 1300 |
| C-O stretch (carboxylic acid) | 1200 - 1350 |
The broad O-H stretching vibration is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is another prominent feature. The C-F and S-C stretching vibrations are also expected to be present, though they may be weaker and fall in the fingerprint region of the spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Expected Raman Data
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| C=C stretch (aromatic ring) | 1580 - 1620 (strong) |
| Ring breathing mode | ~1000 (strong) |
| C-S stretch | 600 - 800 |
The aromatic ring vibrations, particularly the symmetric ring breathing mode, are typically strong in the Raman spectrum. The C-S bond, being less polar, would also be expected to show a distinct Raman signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₈H₇FO₂S), the exact mass can be calculated and compared with the experimentally determined value.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₈H₇FO₂S |
| Monoisotopic Mass | 186.0198 Da |
| Molecular Weight | 186.20 g/mol |
Note: Data is theoretical and awaits experimental verification.
Gas Chromatography-Mass Spectrometry is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum corresponding to its fragmentation pattern upon electron ionization.
Specific GC-MS data, including the retention time and a detailed mass spectrum for this compound, are not available in published literature. Typically, the analysis of benzoic acid derivatives by GC-MS may require derivatization to increase their volatility. The resulting mass spectrum would likely show a molecular ion peak and characteristic fragment ions resulting from the loss of groups such as -OH, -COOH, and -SCH₃.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to electronic transitions within the molecule and is characteristic of the chromophores present. The benzene ring and the carboxyl group in this compound are expected to be the primary chromophores.
Experimental UV-Vis absorption data for this compound, detailing its maximum absorption wavelengths (λmax) and molar absorptivity, is not currently found in scientific literature. Benzoic acid and its derivatives typically exhibit absorption bands in the UV region, often between 200 and 300 nm, corresponding to π→π* transitions of the aromatic system. The substitution pattern and the nature of the substituents (fluoro and methylthio groups) would influence the exact position and intensity of these absorption bands.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.
As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported.
However, to illustrate the type of data obtained from such an analysis, the crystallographic information for the structurally related compound, 3-Fluoro-4-methylbenzoic acid , is presented. A study on this compound revealed that it crystallizes in the monoclinic space group P2₁/c. The analysis provides precise cell parameters, which define the size and shape of the unit cell.
Table 2: Illustrative Crystal Data for the Related Compound 3-Fluoro-4-methylbenzoic acid
| Parameter | Value |
| Empirical Formula | C₈H₇FO₂ |
| Formula Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.469 |
Disclaimer: The data in this table pertains to 3-Fluoro-4-methylbenzoic acid, not this compound, and is presented for illustrative purposes only.
The solid-state packing of molecules is governed by intermolecular forces. In the case of carboxylic acids, hydrogen bonding is a dominant interaction.
For the illustrative example of 3-Fluoro-4-methylbenzoic acid , the crystal structure analysis shows that molecules form centrosymmetric dimers through classic O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state. The details of these interactions, such as bond distances and angles, are determined from the crystallographic data. In addition to hydrogen bonding, other weaker interactions like C-H···O and potential π-stacking interactions would also be analyzed to understand the complete supramolecular assembly. A similar dimeric structure mediated by hydrogen bonding would be anticipated for this compound, should its crystal structure be determined.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. While specific DFT studies on 3-Fluoro-4-(methylthio)benzoic acid are not extensively available in peer-reviewed literature, the following sections outline the standard methodologies that would be employed in such an analysis.
A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Conformational analysis is particularly important for this molecule due to the rotational freedom of the carboxylic acid and methylthio groups. Different orientations of these groups relative to the benzene (B151609) ring would result in different conformers with varying energies. A thorough analysis would identify the global minimum energy conformer as well as other low-energy conformers that might be present under experimental conditions. Such studies on related substituted benzoic acids have revealed the existence of multiple stable conformers, often with the carboxylic acid group forming intramolecular hydrogen bonds or exhibiting different degrees of planarity with the aromatic ring.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | Data not available | ||
| C-S | Data not available | ||
| S-CH3 | Data not available | ||
| C=O | Data not available | ||
| C-O | Data not available | ||
| O-H | Data not available | ||
| C-C-F | Data not available | ||
| C-C-S | Data not available | ||
| C-S-C | Data not available | ||
| O=C-O | Data not available | ||
| F-C-C-S | |||
| C-C-C=O |
Note: This table is a template. As specific research data for this compound is not available, the cells are marked "Data not available".
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. By comparing the predicted spectrum with experimental data, a detailed assignment of the spectral bands can be made. For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F and C-S stretching modes, and various aromatic ring vibrations. Studies on similar molecules have shown that DFT calculations can reproduce experimental vibrational spectra with a high degree of accuracy, often with the use of scaling factors to account for anharmonicity and basis set limitations.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | Data not available | Data not available | Carboxylic acid O-H stretch |
| ν(C=O) | Data not available | Data not available | Carbonyl C=O stretch |
| ν(C-F) | Data not available | Data not available | C-F stretch |
| ν(C-S) | Data not available | Data not available | C-S stretch |
| Aromatic C-H stretch | Data not available | Data not available | |
| Aromatic ring modes | Data not available | Data not available |
Note: This table is a template. As specific research data for this compound is not available, the cells are marked "Data not available".
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. DFT provides valuable information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.
The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. The MEP allows for the identification of electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the fluorine atom, and positive potential around the acidic hydrogen.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond the fundamental electronic structure, a range of quantum chemical descriptors can be calculated to provide more quantitative predictions of a molecule's reactivity.
Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui function for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0), the specific atoms most likely to participate in these reactions can be pinpointed. This provides a more detailed picture of reactivity than the MEP surface alone.
Bond Dissociation Energies and Mechanistic Pathways
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the bond dissociation energies or the detailed mechanistic pathways for this compound.
Bond dissociation energy (BDE) is a critical parameter in understanding the chemical reactivity of a molecule. It quantifies the energy required to break a specific bond homolytically. Theoretical calculations, typically employing Density Functional Theory (DFT) or other high-level ab initio methods, are commonly used to predict BDEs. Such studies for this compound would provide valuable insights into its thermal stability and the likely points of bond cleavage during chemical reactions.
Furthermore, the investigation of its mechanistic pathways in various reactions, such as oxidation, reduction, or nucleophilic substitution, remains an unexplored area. Theoretical modeling could elucidate the transition states and intermediates involved, offering a deeper understanding of its chemical behavior.
Molecular Dynamics Simulations
There are currently no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are powerful computational tools used to study the time-dependent behavior of molecules.
Without specific MD simulation data, the conformational flexibility and dynamic behavior of this compound can only be inferred from its structural features. The molecule possesses rotational freedom around the C-S bond of the methylthio group and the C-C bond connecting the carboxylic acid group to the benzene ring. MD simulations would be instrumental in exploring the potential energy surface of these rotations, identifying the most stable conformers, and determining the energy barriers between them. This information is crucial for understanding how the molecule's shape changes over time and how this might influence its interactions with other molecules.
Specific studies on the solvation effects and intermolecular interactions of this compound through molecular dynamics are not available. MD simulations in different solvents would reveal how the solvent molecules arrange around the solute and influence its conformation and properties. Furthermore, simulations of multiple this compound molecules could provide detailed information about its self-aggregation behavior, including the nature and strength of intermolecular forces like hydrogen bonding (between carboxylic acid groups) and π-π stacking (between benzene rings).
Thermochemical Calculations
Detailed thermochemical data for this compound from computational studies are not present in the available literature. Thermochemical properties are fundamental for predicting the feasibility and outcomes of chemical reactions.
Specific calculated values for the heat capacity (C°p), standard molar entropy (S°), and standard enthalpy of formation (ΔfH°) of this compound have not been reported. These properties can be calculated using statistical mechanics based on the vibrational frequencies and molecular geometry obtained from quantum chemical calculations. Such data would be essential for thermodynamic modeling of reactions involving this compound.
Below is a table that would typically present such thermochemical data:
| Property | Symbol | Value | Units |
| Heat Capacity | C°p | Data not available | J/(mol·K) |
| Standard Molar Entropy | S° | Data not available | J/(mol·K) |
| Standard Enthalpy of Formation | ΔfH° | Data not available | kJ/mol |
Applications As a Versatile Chemical Building Block in Advanced Synthesis
Development of Advanced Materials Precursors
The unique molecular structure of 3-Fluoro-4-(methylthio)benzoic acid, featuring a fluorine atom, a methylthio group, and a carboxylic acid function on an aromatic ring, positions it as a promising candidate for the synthesis of advanced materials. The interplay of these functional groups can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics to macromolecular and supramolecular structures.
Integration into Novel Polymer Architectures
While specific research on the direct polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are found in high-performance polymers like fluorinated poly(aryl thioethers) and aromatic polyamides. nih.govnih.gov The principles governing the synthesis of these polymer classes provide a framework for understanding how this compound could be integrated into novel polymer architectures.
The presence of both a nucleophilic thioether group and an activatable aromatic ring (due to the fluorine substituent) suggests its potential use in nucleophilic aromatic substitution (SNAr) polymerization. This method is a common route to producing poly(aryl thioethers), which are known for their excellent thermal stability and chemical resistance. nih.gov In such a scenario, the carboxylic acid group would likely require protection or conversion to a more suitable reactive group for polymerization.
Furthermore, the carboxylic acid functionality allows for its use as a monomer in the synthesis of polyesters and polyamides. For instance, after conversion to an acyl chloride or ester, it could be reacted with suitable diol or diamine comonomers. The incorporation of the fluoro and methylthio groups into the polymer backbone would be expected to influence the final properties of the material, such as solubility, thermal behavior, and refractive index. The synthesis of high-performance sulfur-containing copolyesters from various aromatic monomers has demonstrated the viability of creating materials with tunable thermal and mechanical properties. researchgate.net
The table below outlines potential polymer architectures that could theoretically incorporate this compound as a monomeric unit, based on established polymer synthesis methodologies.
| Polymer Type | Potential Role of this compound | Expected Influence of Fluoro and Methylthio Groups |
| Poly(aryl thioether)s | Monomer after modification of the carboxylic acid group. | Enhanced thermal stability, chemical resistance, and modified refractive index. |
| Polyamides | Diacid monomer (or derivative) for polycondensation with diamines. | Improved solubility, thermal stability, and potential for specific intermolecular interactions. |
| Polyesters | Diacid monomer (or derivative) for polycondensation with diols. | Modified thermal properties, potential for liquid crystalline behavior, and altered degradation characteristics. |
Application in the Synthesis of Functional Organic Materials
The development of functional organic materials often relies on the precise arrangement of molecules to achieve desired properties, such as those seen in liquid crystals or materials for nonlinear optics. Benzoic acid derivatives are fundamental building blocks for many such materials, particularly liquid crystals, where hydrogen bonding and molecular shape play a crucial role in the formation of mesophases. nih.gov
Furthermore, the combination of electron-withdrawing (fluorine) and potentially oxidizable (methylthio) groups on the aromatic ring suggests that derivatives of this compound could be explored as precursors for electroactive materials. The ability to fine-tune the electronic properties of organic molecules is a key aspect in the design of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of fluorinated amides and other derivatives from carboxylic acids is a well-established method for creating a diverse range of functional molecules. acs.org
The following table summarizes potential applications of this compound derivatives in functional organic materials.
| Functional Material Class | Potential Application of Derivatives | Key Structural Features |
| Liquid Crystals | Mesogenic core structure. | Anisotropic molecular shape, potential for hydrogen bonding, and influence of substituents on mesophase behavior. nih.gov |
| Electroactive Materials | Building block for organic semiconductors or charge-transport materials. | Tunable electronic properties due to fluoro and methylthio groups. |
| Nonlinear Optical Materials | Precursor for chromophores. | Asymmetric charge distribution and potential for high molecular hyperpolarizability. |
Conclusion and Future Research Directions
Synthesis and Characterization Gaps in Current Literature
A comprehensive review of scientific databases indicates that while 3-Fluoro-4-(methylthio)benzoic acid is commercially available from several suppliers, there is a notable scarcity of dedicated research articles detailing its synthesis and in-depth characterization. The primary methods for synthesizing related aryl thioethers typically involve nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, the synthesis of various aryl thioethers has been achieved through the reaction of aryl halides with thiols under mild conditions, sometimes facilitated by additives like 18-crown-6-ether. researchgate.net However, specific methodologies optimized for the preparation of this compound are not extensively documented.
Similarly, while basic characterization data such as melting point and spectroscopic information (NMR, IR) may be available from commercial suppliers, a detailed public record of its comprehensive analysis is lacking. For example, in-depth 2D NMR studies, high-resolution mass spectrometry data, and single-crystal X-ray diffraction analysis, which are crucial for unambiguously confirming its structure and understanding its solid-state packing, are not readily found in peer-reviewed literature.
Emerging Methodologies for Enhanced Synthesis and Derivatization
The synthesis of fluorinated benzoic acids and aryl thioethers is an active area of research, with several emerging methodologies that could be applied to this compound. For instance, recent advancements in transition-metal-catalyzed reactions offer promising avenues. thieme-connect.com Palladium-catalyzed cross-coupling reactions, in particular, have become a robust tool for the formation of C-S bonds. nih.gov The development of new ligand systems has enabled the coupling of a wider range of substrates under milder conditions, which could be beneficial for the synthesis of this compound, potentially improving yields and reducing side reactions.
Furthermore, novel approaches for the synthesis of fluorinated aromatics, such as the nucleophilic fluorination of 1-arylbenziodoxolones, present an alternative route that could be explored. umn.edu The derivatization of the carboxylic acid group is another area ripe for investigation. Modern coupling reagents and catalytic methods could be employed to generate a diverse library of amides, esters, and other derivatives, which could then be screened for various applications.
Untapped Reactivity Pathways and Mechanistic Exploration
The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing fluorine atom and the electron-donating methylthio group, ortho and para to each other respectively, is expected to give rise to interesting and potentially useful reactivity patterns. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, while the methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the aromatic ring.
A systematic study of its reactivity under various conditions (e.g., electrophilic aromatic substitution, oxidation, reduction, and metal-catalyzed cross-coupling) is warranted. Mechanistic studies, including kinetic analysis and the use of isotopic labeling, would provide valuable insights into the factors that govern its reactivity. Understanding these fundamental aspects is crucial for designing new synthetic transformations and for predicting the behavior of this compound in more complex chemical systems.
Potential for Novel Structural Diversification and Complex Molecule Construction
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules. The carboxylic acid moiety serves as a convenient handle for further functionalization, allowing for its incorporation into larger scaffolds through amide bond formation or other coupling reactions. The fluorine and methylthio groups offer additional sites for modification, enabling the generation of a wide range of structurally diverse derivatives.
For example, the fluorine atom could be displaced by various nucleophiles to introduce new functional groups at the 3-position. The methylthio group could be elaborated through various C-S bond-forming reactions. This potential for diversification could be harnessed to create libraries of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals. The synthesis of mono- and difluoronaphthoic acids from fluorinated phenylacetic acids showcases how such building blocks can be elaborated into more complex structures. nih.gov
Outlook on Advanced Computational Studies for Property Prediction and Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. To date, there is a lack of computational studies focused specifically on this compound. Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, molecular orbitals, and various spectroscopic properties.
Furthermore, computational methods can be used to model its reactivity, predict the regioselectivity of chemical reactions, and calculate reaction barriers. Such studies would not only complement experimental findings but also accelerate the discovery of new reactions and applications. For instance, computational screening could be used to identify promising derivatives with desired electronic or steric properties for specific applications. The use of computational studies for similar molecules, such as 2-(3-Oxo-3H-benzo[f]chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester, has provided valuable insights into their properties. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-fluoro-4-(methylthio)benzoic acid, and how do substituents influence reaction pathways?
- Methodology : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by prioritizing precursors with high plausibility scores. For example, substituting a hydroxyl or nitro group at the 4-position of benzoic acid with a methylthio group may involve nucleophilic aromatic substitution (SNAr) or coupling reactions. Fluorine’s electron-withdrawing effect enhances SNAr reactivity at the 3-position, while the methylthio group’s steric and electronic properties may require optimized conditions (e.g., thiomethylation via Mitsunobu reaction or thiol displacement) .
- Key Data : Fluorinated benzoic acid derivatives (e.g., 3-fluoro-4-methoxybenzoic acid) are synthesized via carboxyl-directed fluorination or late-stage functionalization, with yields influenced by protecting group strategies .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves methylthio protons (δ ~2.5 ppm) and aromatic protons.
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 200.04 for ), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
- X-ray Crystallography : Determines crystal packing and hydrogen-bonding patterns, critical for polymorphism studies .
Advanced Research Questions
Q. How do steric and electronic effects of the methylthio and fluorine substituents impact regioselectivity in further derivatization (e.g., amidation or esterification)?
- Methodology :
- Electronic Effects : Fluorine’s -I effect deactivates the benzene ring, directing electrophilic attacks to the 4-position. Methylthio’s +M effect may counteract this, requiring DFT calculations to predict reactive sites .
- Steric Hindrance : Methylthio’s bulkiness may limit coupling reactions (e.g., Suzuki-Miyaura) at the 4-position. Alternative strategies include protecting the carboxylic acid or using Pd catalysts with large ligands (e.g., XPhos) .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for fluorinated benzoic acid derivatives?
- Methodology :
- Cross-Validation : Compare experimental data (e.g., mp 173–176°C for 3-fluoro-4-(trifluoromethyl)benzoic acid) with computational predictions (e.g., density functional theory for thermal stability) .
- Batch Analysis : Test multiple synthesis batches under controlled conditions to identify impurities (e.g., residual solvents or regioisomers) via GC-MS or NMR .
Q. How can computational tools optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodology :
- AI-Driven Optimization : Platforms like Pistachio or Reaxys predict optimal catalysts, solvents, and temperatures. For example, thiomethylation reactions may favor DMF as a solvent and CuI as a catalyst at 80°C .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) identifies critical factors affecting yield. For fluorinated compounds, anhydrous conditions are often essential to prevent hydrolysis .
Q. What strategies mitigate challenges in isolating this compound from polar byproducts?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
